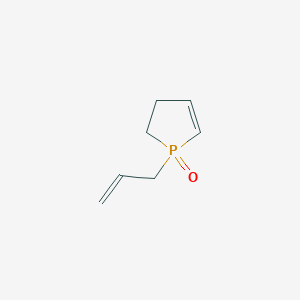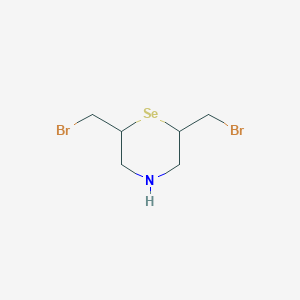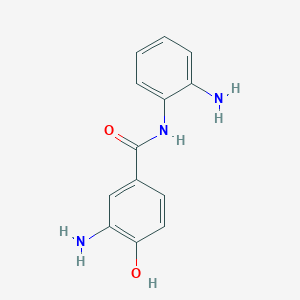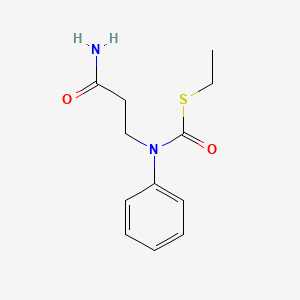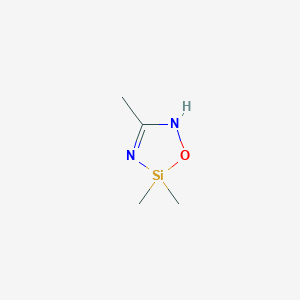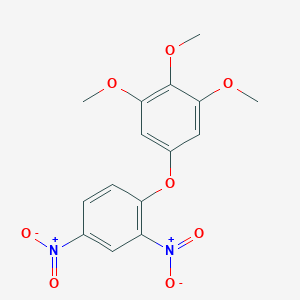![molecular formula C16H17N3O B14513503 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one CAS No. 63634-02-6](/img/structure/B14513503.png)
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a dimethylamino group attached to the phenyl ring, which is further connected to a dihydroquinoxalinone structure
Méthodes De Préparation
The synthesis of 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired quinoxalinone structure. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the dimethylamino group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can reduce the quinoxalinone ring to a dihydroquinoxaline structure.
Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the nature of the substituent introduced.
Applications De Recherche Scientifique
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments. Its unique chemical structure allows for the creation of colorants with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one can be compared with other similar compounds, such as:
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound also contains a dimethylamino group attached to a phenyl ring, but it has a different core structure.
5-(4-Dimethylamino)phenyl)-3-(4-dimethylamino)styryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound contains a pyrazole ring and is studied for its corrosion inhibition properties.
The uniqueness of this compound lies in its specific quinoxalinone structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63634-02-6 |
|---|---|
Formule moléculaire |
C16H17N3O |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H17N3O/c1-19(2)12-9-7-11(8-10-12)15-16(20)18-14-6-4-3-5-13(14)17-15/h3-10,15,17H,1-2H3,(H,18,20) |
Clé InChI |
QMGYZCUYIZYPIN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


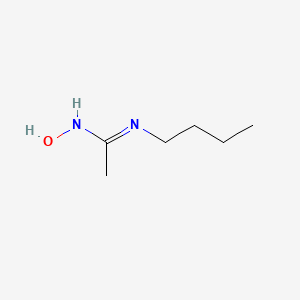
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
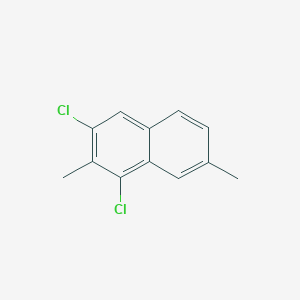
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
